

# perphenazine pharmacokinetics absorption metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Perphenazine

CAS No.: 58-39-9

Cat. No.: S539059

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## Quantitative Pharmacokinetic Parameters

The table below summarizes the core quantitative data for **perphenazine**'s pharmacokinetics.

Parameter	Value / Range	Details / Conditions	Source
<b>Absolute Bioavailability</b>	40%	Following oral administration due to significant first-pass metabolism.	[1] [2]
<b>Volume of Distribution (Vd)</b>	18,200 L (Population Mean); ~20 L/kg	Very lipophilic, indicating extensive tissue distribution.	[3] [4]
<b>Plasma Protein Binding</b>	90-93%	Highly bound to plasma proteins.	[4]
<b>Half-life (t<sub>1/2</sub>)</b>	8-12 hours (up to 20 hours reported)	Terminal elimination half-life.	[1] [5] [2]
<b>Clearance (CL)</b>	483 L/h (Population Mean); ~100 L/h	Significant variation based on CYP2D6 phenotype and smoking status.	[3] [5]

Parameter	Value / Range	Details / Conditions	Source
Primary Metabolic Pathway	CYP2D6	Metabolism primarily mediated by the cytochrome P450 2D6 enzyme.	[4] [6]
Active Metabolite	7-Hydroxyperphenazine	Retains about 70% of the biological activity of the parent drug.	[4] [6]

## Key Covariates Influencing Pharmacokinetics

Population pharmacokinetic analysis has identified critical factors that significantly alter **perphenazine** clearance.

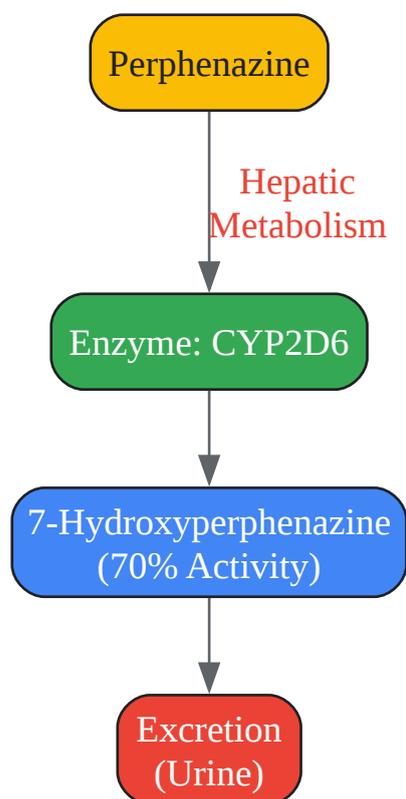
Covariate	Impact on Clearance (CL)	Clinical Implication
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| **CYP2D6 Poor Metabolizer (PM) Phenotype** | ► 2 to 4-fold decrease in CL ► 2 to 4-fold higher AUC | Higher risk of concentration-dependent adverse effects like over-sedation and parkinsonism [4] [6]. | | **Smoking Status** | ► CL is 159 L/h higher in active smokers vs. nonsmokers | Smokers may require higher doses to achieve therapeutic levels [3]. | | **Race** | ► Nonsmoking African Americans: CL 512 L/h ► Nonsmoking Other Races: CL 346 L/h | Race and smoking status have a combined significant impact on clearance estimates [3]. |

## Metabolic Pathways and Experimental Protocols

### Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of **perphenazine**.



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*Primary metabolism of **perphenazine** by CYP2D6 produces an active metabolite.*

**Perphenazine** undergoes **extensive metabolism in the liver** via sulfoxidation, hydroxylation, dealkylation, and glucuronidation [4]. The most critical pathway is its oxidation by the cytochrome P450 enzyme **CYP2D6** to form its major active metabolite, **7-hydroxyperphenazine** [4] [6]. This metabolite possesses about 70% of the biological activity of the parent compound, contributing to the overall pharmacological and adverse effects [6]. The metabolites are mainly excreted in the urine [4].

## Detailed Experimental Protocol

The robust data on **perphenazine**'s population pharmacokinetics come from well-designed clinical trials. The following details the key methodology from the CATIE study [3]:

- **Study Design & Subjects:** A population pharmacokinetic (PPK) analysis was performed using data from the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) Schizophrenia Trial. The analysis included 156 patients with schizophrenia who received 8–32 mg of oral **perphenazine** daily for 14 to 600 days.

- **Sample Collection & Data:** A total of 421 plasma concentration measurements were available. The sampling design was sparse, with an average of 2.7 concentration measurements per patient (one sample per visit). The time of the last dose and the exact blood sample time were recorded.
- **Analytical Method (HPLC-ECD):**
  - **Technique:** **Perphenazine** concentrations in plasma were measured using reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection.
  - **Detector Settings:** Detector 1: +0.20V, Detector 2: +0.73V, guard cell: +0.75V.
  - **Sample Preparation:** Plasma samples were extracted using liquid-liquid extraction with an ethyl acetate - n-hexane (4:2, v/v) mixture, followed by back-extraction into 0.025M potassium phosphate (pH 2.4).
  - **Chromatography:** Separation was achieved using a Nucleosil C18, 5 micron, 120 × 4.6mm I.D. column at room temperature with a flow rate of 1 ml/min.
  - **Assay Performance:** The assay was linear from 0.5 to 25 ng/ml. The inter-assay variability (C.V.) was 4.1–10.0%, and the limit of quantitation was 0.5 ng/ml.
- **Pharmacokinetic Modeling:**
  - **Software:** Nonlinear mixed-effects modeling was performed using **NONMEM** (version 5.1.1).
  - **Base Model Development:** One- and two-compartment linear models with first-order absorption and elimination were evaluated. The absorption rate constant ( $K_a$ ) was fixed to 1.6  $\text{hr}^{-1}$  based on literature values.
  - **Statistical Model:** Inter-individual variability was modeled exponentially ( $P_j = \text{PTV} \times e^{\eta P}$ ). Proportional, additive, and combined error structures were tested for residual variability.
  - **Covariate Analysis:** The effects of age, weight, sex, race, smoking status, and concomitant medications on clearance (CL) and volume of distribution (Vd) were systematically evaluated.

## Key Considerations for Researchers

- **Genotyping for Personalized Dosing:** Given the 4-fold higher exposure in CYP2D6 poor metabolizers, the US FDA recommends genetic testing before initiating or restarting **perphenazine** treatment to inform dosing and mitigate adverse effect risks [4].
- **Drug-Drug Interactions (DDIs):** Concomitant use of CYP2D6 inhibitors (e.g., terbinafine, fluoxetine, paroxetine) can significantly increase **perphenazine** plasma levels, mimicking the poor metabolizer phenotype and increasing the risk of extrapyramidal symptoms and other adverse effects [4] [7].

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